

How to prevent cracking in Aquateric film coatings

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Compound of Interest

Compound Name: Aquateric

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Aquateric® Film Coating Technical Support Center

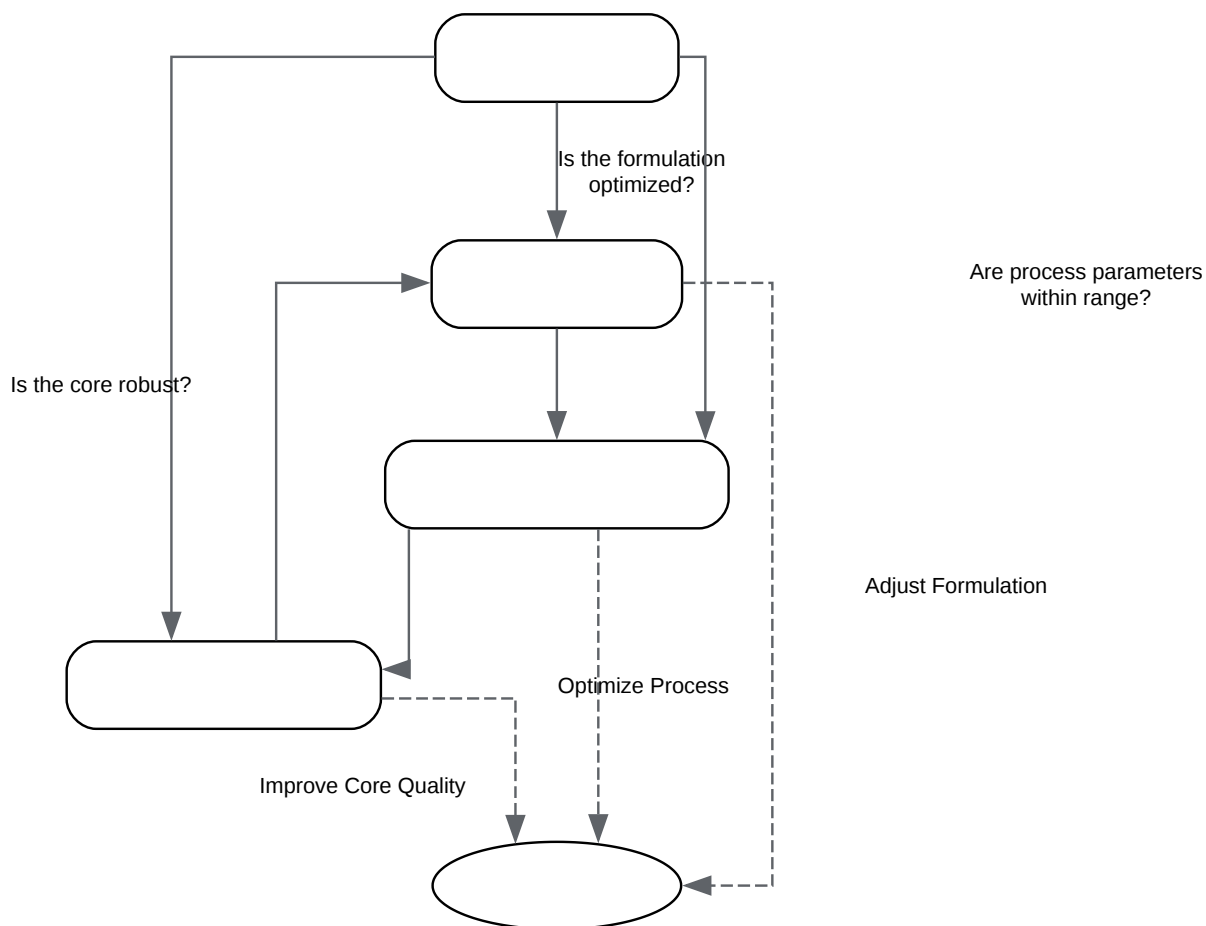
Welcome to the Technical Support Center for **Aquateric®** aqueous enteric film coating systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues encountered during the application of **Aquateric®** coatings, with a primary focus on preventing film cracking.

Troubleshooting Guide: Cracking in Aquateric® Film Coatings

Cracking of the film coat is a critical defect that can compromise the enteric properties and the stability of the dosage form.^[1] This guide provides a systematic approach to identifying and resolving the root causes of film cracking.

Problem: The **Aquateric®** film coating on tablets or pellets is exhibiting cracks, either during the coating process or upon storage.

Initial Assessment Workflow



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Caption: Initial troubleshooting workflow for film cracking.

Category 1: Formulation-Related Causes and Solutions

The composition of the coating formulation plays a pivotal role in the mechanical properties of the resulting film.

Potential Cause	Description	Recommended Solution
Insufficient Plasticizer	Plasticizers are crucial for reducing the film's glass transition temperature (Tg) and increasing its flexibility.[2][3] Insufficient levels lead to a brittle film that cannot withstand the stresses of drying or mechanical handling. [4]	Increase the plasticizer concentration. Common plasticizers for aqueous enteric coatings include triethyl citrate (TEC) and polyethylene glycols (PEGs). The optimal concentration is typically in the range of 10-30% by weight of the polymer.[5]
Inappropriate Plasticizer Type	The choice of plasticizer can affect the film's properties. Some plasticizers may have better compatibility with the Aquateric® polymer system.	Screen different plasticizers for compatibility and effectiveness. For instance, studies have shown that for similar weight percentages, TEC can have a more significant impact on the mechanical properties of certain polymer films compared to other plasticizers. [6]
High Pigment/Filler Concentration	High concentrations of pigments or fillers can disrupt the continuity of the polymer film, creating stress points that can lead to cracking.	Reduce the concentration of pigments or fillers. Ensure that any insoluble components are finely milled and well-dispersed in the coating suspension.
High Solids Content	A high solids content in the coating suspension can lead to a more viscous solution, which may not atomize properly and can result in a rough, uneven film that is prone to cracking.	Decrease the solids content of the coating suspension to reduce its viscosity. This can improve droplet spreading on the tablet surface.

Category 2: Process-Related Causes and Solutions

The coating process parameters must be carefully controlled to ensure the formation of a uniform and integral film.

Potential Cause	Description	Recommended Solution
Excessive Drying Temperature	Too high an inlet air temperature can cause the droplets to dry before they have a chance to coalesce properly on the tablet surface, leading to a porous and weak film. ^[7] Rapid drying can also induce high internal stresses. ^{[8][9]}	Optimize the inlet air temperature. For many aqueous coatings, a temperature range of 50-60°C is a good starting point. ^{[2][7][10]} The outlet air temperature should be monitored to ensure it is not excessively high.
High Spray Rate	An excessively high spray rate can lead to overwetting of the tablet bed, causing tablets to stick together. When separated, the film can be torn or cracked. ^[11]	Reduce the spray rate to a level that allows for adequate drying between spray cycles. A typical starting point for a fluid bed coater is 3 g/min . ^{[2][10]}
High Atomizing Air Pressure	While high atomizing pressure can lead to smaller droplets and a smoother finish, excessively high pressure can also cause spray drying, where droplets dry before reaching the tablet surface, resulting in a weak, powdery film. ^{[12][13]}	Optimize the atomizing air pressure. A common range to investigate is 1.0 to 2.0 bar. ^{[7][10][13]}
Insufficient Curing/Drying Time	Inadequate drying can leave residual moisture in the film, which can lead to changes in film properties and potential cracking over time.	Ensure adequate drying time at the end of the coating process. A final drying step of 15 minutes or more at a moderate temperature can be beneficial. ^{[2][10]}

Category 3: Substrate (Core) Related Causes and Solutions

The properties of the tablet or pellet core can significantly influence the integrity of the film coat.

Potential Cause	Description	Recommended Solution
Hygroscopic Core Formulation	If the core absorbs moisture from the aqueous coating, it can swell. This expansion can stretch the film beyond its elastic limit, causing it to crack. [14]	Reformulate the core to reduce its hygroscopicity. Alternatively, apply a protective seal coat (e.g., with a low-viscosity HPMC) before applying the Aquateric® layer.
Friable or Soft Cores	Weak tablet cores can erode during the coating process, leading to a poor surface for film adhesion and potential cracking.	Increase the hardness of the tablet core. Ensure the friability is low (typically less than 1%).
Core Shape and Surface	Tablets with sharp edges or logos can be difficult to coat evenly, and stress can concentrate at these points, leading to cracking.	Opt for a tablet design with rounded edges. Ensure the logo design is not too deep or intricate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal plasticizer concentration to prevent cracking in **Aquateric®** coatings?

A1: The optimal plasticizer concentration is formulation-dependent, but a good starting point is between 10% and 30% based on the dry polymer weight.[\[5\]](#) It is recommended to perform a design of experiments (DoE) to determine the ideal level for your specific formulation, balancing film flexibility with other properties like tackiness and dissolution profile.

Q2: How does the inlet air temperature affect film cracking?

A2: The inlet air temperature is a critical parameter. If it's too high, it can lead to premature drying of the spray droplets and a brittle, cracked film.[7][9] If it's too low, it can cause overwetting and tablet sticking. A typical range for aqueous enteric coatings is 50-60°C.[2][7][10]

Q3: Can the tablet core properties really cause the film to crack?

A3: Yes, the substrate is a critical factor. A hygroscopic core can swell during aqueous coating, stretching and cracking the film.[14] Similarly, a soft or friable core can erode, providing a poor surface for the film to adhere to, which can also lead to cracking.

Q4: Is it better to have a higher or lower atomizing air pressure?

A4: There is an optimal range for atomizing air pressure. Higher pressure generally leads to smaller droplets and a smoother film.[12][13] However, excessively high pressure can cause spray drying, leading to a weak film. A typical range to evaluate is 1.0 to 2.0 bar.[7][10][13]

Q5: My film looks fine after coating but cracks upon storage. What could be the cause?

A5: This is often due to either insufficient plasticization or moisture-related issues. If the film is too brittle (low plasticizer), it may not be able to withstand dimensional changes in the core due to temperature and humidity fluctuations during storage. Alternatively, moisture uptake by a hygroscopic core can cause it to swell over time, leading to delayed cracking of the film.[14]

Experimental Protocols

Protocol 1: Tensile Strength Testing of Free Films

This protocol determines the mechanical properties of the film itself, providing insights into its flexibility and resistance to cracking.

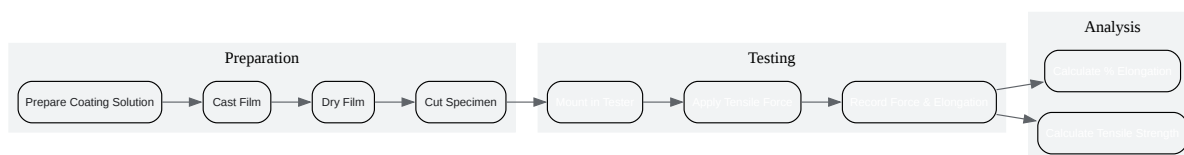
Objective: To measure the tensile strength and elongation at break of a free **Aquateric®** film.

Methodology:

- Film Preparation:

- Prepare the **Aquateric®** coating solution with the desired formulation (including plasticizer).
- Cast the solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to achieve a uniform wet film thickness.
- Dry the film under controlled conditions (e.g., 40°C for 24 hours) to ensure complete solvent removal.
- Carefully peel the dried film from the surface.
- Sample Preparation:
 - Cut the free film into dumbbell-shaped specimens using a standard die (e.g., as per ASTM D882).[\[15\]](#)
 - Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
- Testing:
 - Use a texture analyzer or a universal testing machine equipped with film grips.[\[16\]](#)[\[17\]](#)
 - Mount the specimen in the grips, ensuring it is aligned and not under tension.
 - Apply a tensile force at a constant rate of extension until the film breaks.
 - Record the force and elongation throughout the test.
- Data Analysis:
 - Tensile Strength (TS): Calculate as the maximum force applied divided by the original cross-sectional area of the specimen.
 - Elongation at Break (%E): Calculate as the increase in length at the moment of rupture divided by the initial gauge length, multiplied by 100.

Logical Diagram for Tensile Strength Evaluation



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Caption: Workflow for tensile strength testing of free films.

Protocol 2: Adhesion Testing of Coated Tablets

This protocol evaluates the strength of the bond between the **Aquateric®** film and the tablet core, which is important for preventing peeling and flaking that can be initiated by a crack.

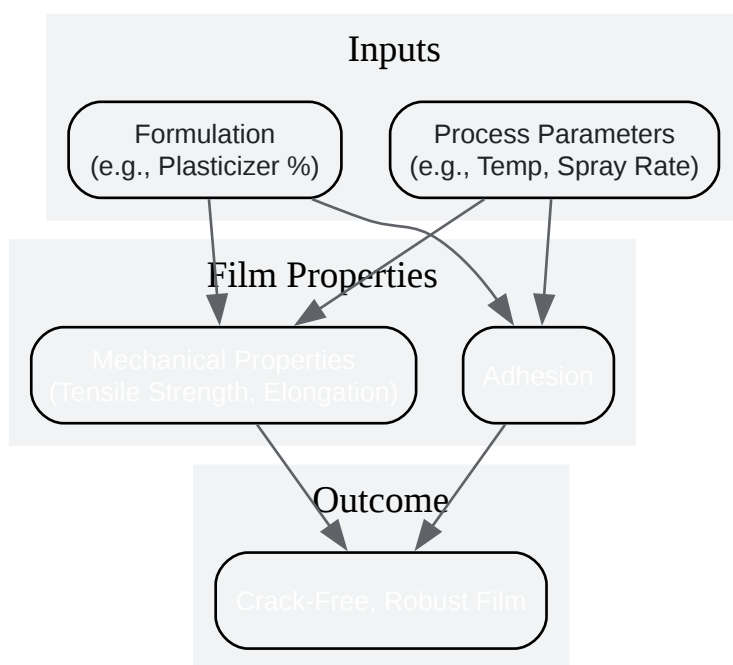
Objective: To quantify the force required to detach the film coating from the tablet surface.

Methodology:

- Sample Preparation:
 - Coat tablets with the **Aquateric®** formulation using the process under investigation.
 - Allow the coated tablets to cure fully.
- Test Setup:
 - Use a texture analyzer with a tablet coating adhesion rig.^[1]
 - The rig typically consists of two probes with adhesive surfaces (e.g., double-sided tape).
 - Attach one probe to the stationary base of the instrument and the other to the moving arm.
- Testing:

- Place a coated tablet between the two adhesive probes.
 - Bring the probes together to apply a defined compressive force for a set duration to ensure the adhesive tape adheres to the top and bottom surfaces of the coated tablet.
 - Initiate the test, where the moving arm pulls the probes apart at a constant speed.
 - The instrument records the force required to separate the two halves of the tablet or to peel the coating from one of the surfaces.
- Data Analysis:
 - The peak force recorded during the separation is taken as the adhesion force.
 - A higher peak force indicates better adhesion of the coating to the tablet core.

Relationship between Formulation, Process, and Film Properties



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Caption: Factors influencing final film quality.

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